(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate
Overview
Description
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate is a complex organic compound that features a combination of methoxy, pyridinyl, vinyl, phenyl, and bromofuran carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with a styrene derivative in the presence of a palladium catalyst.
Methoxylation: The methoxy group is usually introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Bromination: The bromofuran carboxylate moiety can be synthesized by brominating furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The bromine atom in the bromofuran carboxylate can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of ethyl derivatives
Substitution: Formation of substituted furan carboxylates
Scientific Research Applications
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence its reactivity and interactions with biological targets compared to its chlorine or fluorine analogs.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 5-bromofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-23-17-12-14(3-2-13-8-10-21-11-9-13)4-5-15(17)25-19(22)16-6-7-18(20)24-16/h2-12H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMSRFLPPPVXPI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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